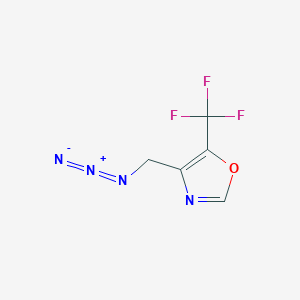

4-(Azidomethyl)-5-(trifluoromethyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(Azidomethyl)-5-(trifluoromethyl)oxazole” is a type of oxazole, which is a five-membered ring molecule containing an oxygen atom and a nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . The azidomethyl group (-CH2N3) contains an azide functional group, which consists of two nitrogen atoms and a nitrogen anion .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general methods for synthesizing oxazoles and incorporating trifluoromethyl groups . For example, oxazoles can be synthesized through a transition-metal-free method, which has emerged as an important concept due to the toxicity, price, or scarcity of some transition-metal-catalyzed reactions . Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved through various methods, including radical trifluoromethylation .Molecular Structure Analysis

The molecular structure of “this compound” would consist of an oxazole ring with a trifluoromethyl group attached at the 5-position and an azidomethyl group attached at the 4-position .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, oxazoles can undergo a variety of chemical reactions, and the trifluoromethyl and azidomethyl groups could potentially participate in these reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, oxazoles have diverse biological functions and are prevalent in synthetic drugs . Trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Oxazole Derivatives : 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, a related compound, was synthesized from ethyl ester through a rhodium-catalyzed reaction, demonstrating the versatility of oxazole derivatives in chemical synthesis (Shi, Xu, & Xu, 1991).

- Thermal Behavior of Azido-Substituted Oxazoles : 5-Azido-4-trifluoromethyl-1,3-oxazoles, closely related to the target compound, exhibit unique thermal properties, decomposing at room temperature to form a new class of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).

Application in Organic Synthesis

- Synthesis of α-Trifluoromethyl α-Amino Acids : 5-Fluoro-4-trifluoromethyl-1,3-oxazoles are used as synthetic equivalents in the preparation of α-trifluoromethyl aromatic and heteroaromatic amino acids, showcasing the applicability of oxazole derivatives in complex molecule synthesis (Burger et al., 2006).

Coordination Chemistry

- Use in Transition Metal-Catalyzed Asymmetric Syntheses : 4,5-Dihydro-1,3-oxazole ligands are utilized in transition metal-catalyzed asymmetric syntheses due to their versatile ligand design and ability to modulate chiral centers near donor atoms (Gómez, Muller, & Rocamora, 1999).

Photochemical and Oxidation Studies

- Photo-Oxidation Reactions : Oxazole and its derivatives, including those with trifluoromethyl groups, react with singlet oxygen, demonstrating the unique physicochemical properties of oxazoles in photochemical reactions (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Synthesis of Energetic Materials

- High-Density Energetic Salts : Trinitromethyl-substituted triazoles, which include compounds structurally similar to 4-(Azidomethyl)-5-(trifluoromethyl)oxazole, form a class of highly dense energetic materials, highlighting the potential of such compounds in the field of energetic materials (Thottempudi & Shreeve, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(azidomethyl)-5-(trifluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N4O/c6-5(7,8)4-3(1-11-12-9)10-2-13-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAXZYWSRHXHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)

![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)

![(S)-N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2824628.png)

![3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid](/img/structure/B2824629.png)

![2-methyl-N-[[1-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]methyl]propanamide](/img/structure/B2824630.png)